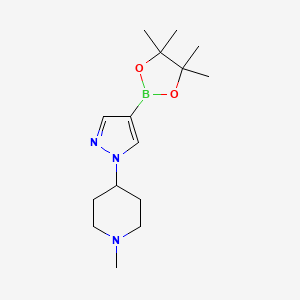![molecular formula C10H17NSi B591386 Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) CAS No. 129548-86-3](/img/no-structure.png)
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) is a chemical compound with the CAS number 129548-86-3 . It has a molecular formula of C10H17NSi and a molecular weight of 179.33418 .
Molecular Structure Analysis
The molecular structure of Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) consists of a pyridine ring with a [1-(trimethylsilyl)ethyl] group attached to the 4th carbon . The presence of the trimethylsilyl group suggests that this compound may exhibit unique reactivity compared to other pyridine derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI), specific properties such as boiling point, melting point, and density were not found in the retrieved data .Propiedades
Número CAS |
129548-86-3 |
|---|---|
Nombre del producto |
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) |
Fórmula molecular |
C10H17NSi |
Peso molecular |
179.338 |
Nombre IUPAC |
trimethyl(1-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-9(12(2,3)4)10-5-7-11-8-6-10/h5-9H,1-4H3 |
Clave InChI |
YFSIYESZNBHFTK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)[Si](C)(C)C |
Sinónimos |
Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)





![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)


